

Application Notes: Measuring Changes in Food Intake and Energy Homeostasis Following EB1002 Treatment

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Compound of Interest

Compound Name: EB1002

Cat. No.: B15609257

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Introduction

Obesity and metabolic disorders represent a growing global health crisis. Central to this issue is the complex interplay of signaling pathways that regulate appetite, energy expenditure, and nutrient metabolism. The neurokinin 2 receptor (NK2R) has recently been identified as a promising therapeutic target for obesity.[1] **EB1002** is a selective, long-acting peptide agonist of the NK2R that has demonstrated potent effects on reducing food intake and body weight while simultaneously increasing energy expenditure.[2][3] This dual mechanism of action makes **EB1002** a compound of significant interest for researchers in drug development and metabolic science.[4][5]

These application notes provide detailed protocols for researchers to assess the effects of **EB1002** on food intake, body weight, and key metabolic parameters in a preclinical setting.

Mechanism of Action

EB1002 activates the NK2R, a G protein-coupled receptor (GPCR), to regulate energy balance.[2][4] Its action is multifaceted, involving both central and peripheral pathways to suppress appetite and increase energy expenditure.[3] Notably, the appetite-suppressing effects of **EB1002** appear to be independent of the leptin signaling pathway but are at least

partially dependent on the downstream melanocortin 4 receptor (MC4R) pathway.[1][2][4]

Studies have shown that daily administration of **EB1002** in diet-induced obese mice leads to a significant reduction in body weight, primarily by decreasing fat mass, and improves insulin sensitivity.[2][3]

Key Experiments & Protocols

To comprehensively evaluate the in-vivo efficacy of **EB1002**, a series of experiments measuring behavioral, physiological, and molecular endpoints is recommended.

Protocol 1: Assessment of Food Intake and Body Weight in Mice

This protocol details the measurement of daily food consumption and body weight changes in mice following **EB1002** administration. The use of metabolic cages is recommended for accurate, continuous data collection.[6][7]

Materials:

- **EB1002** (lyophilized powder)
- Sterile saline or appropriate vehicle
- C57BL/6J mice (male, 8-10 weeks old), acclimated for at least one week
- Diet-induced obese (DIO) mouse model (fed a high-fat diet for 10-12 weeks)
- Metabolic cages (e.g., TSE PhenoMaster/LabMaster or similar system)[6]
- Standard chow and/or high-fat diet
- Analytical balance (0.01 g precision)

Procedure:

- Animal Acclimation: House mice individually in metabolic cages for at least 72 hours before the start of the experiment to allow for acclimation.[6] Monitor the animals to ensure they have normal access to food and water.[6]

- **Baseline Measurement:** For 3-5 days prior to treatment, record baseline daily food intake, water intake, body weight, and ambulatory activity.
- **Group Allocation:** Randomly assign mice to treatment groups (e.g., Vehicle control, **EB1002** low dose, **EB1002** high dose), balanced by body weight. A typical group size is 8-12 mice.
- **Drug Administration:** Prepare fresh solutions of **EB1002** in the vehicle on each day of dosing. Administer **EB1002** or vehicle via the desired route (e.g., subcutaneous injection) once daily. [\[2\]](#)
- **Data Collection:**
 - **Food & Water Intake:** Continuously monitor food and water consumption using the automated metabolic cage system. Calculate cumulative and daily intake.
 - **Body Weight:** Measure the body weight of each mouse daily at the same time each day.
 - **Energy Expenditure:** The metabolic cage system will simultaneously measure O₂ consumption and CO₂ production. [\[6\]](#)[\[8\]](#) Use this data to calculate the Respiratory Exchange Ratio (RER) and total energy expenditure.
- **Study Duration:** Continue daily administration and monitoring for a period of 14-28 days.
- **Data Analysis:** Analyze differences in food intake, body weight change, and energy expenditure between groups using appropriate statistical methods (e.g., t-test or ANOVA with post-hoc tests).

Protocol 2: Analysis of Appetite-Regulating Hormones

This protocol describes the measurement of key hormones involved in appetite regulation from plasma samples. The hypothalamus integrates signals from various hormones to control food intake, including leptin (satiety), ghrelin (hunger), and GLP-1 (satiety). [\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Blood collection tubes (e.g., EDTA-coated)
- Centrifuge

- ELISA kits for Leptin, Ghrelin (active), and GLP-1 (active)
- Microplate reader
- -80°C freezer

Procedure:

- **Sample Collection:** At the end of the treatment period (Protocol 1), collect blood from mice via terminal cardiac puncture or retro-orbital bleeding under anesthesia. Collect samples following a period of fasting (e.g., 4-6 hours) to standardize metabolic state.
- **Plasma Preparation:** Immediately place blood into EDTA-coated tubes. For active ghrelin and GLP-1, it is critical to add a DPP-4 inhibitor and a serine protease inhibitor (e.g., Pefabloc SC) to the tubes prior to blood collection to prevent peptide degradation. Centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
- **Plasma Storage:** Carefully collect the supernatant (plasma) and store it in aliquots at -80°C until analysis.
- **Hormone Quantification:**
 - Thaw plasma samples on ice.
 - Perform the ELISA for each hormone according to the manufacturer's specific instructions. [\[12\]](#) This typically involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate.
 - Read the absorbance using a microplate reader at the specified wavelength.
- **Data Analysis:** Calculate the concentration of each hormone in the samples by interpolating from the standard curve. Compare hormone levels between treatment groups using statistical tests.

Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate comparison between treatment groups.

Table 1: Cumulative Food Intake and Body Weight Change (Day 14)

Treatment Group	Cumulative Food Intake (g) ± SEM	Body Weight Change (g) ± SEM
Vehicle Control	45.2 ± 2.1	+1.5 ± 0.3
EB1002 (1 mg/kg)	31.7 ± 1.8	-2.8 ± 0.4
EB1002 (5 mg/kg)	24.5 ± 1.5	-4.9 ± 0.5
p < 0.05 vs. Vehicle Control		

Table 2: Energy Expenditure and Respiratory Exchange Ratio (RER)

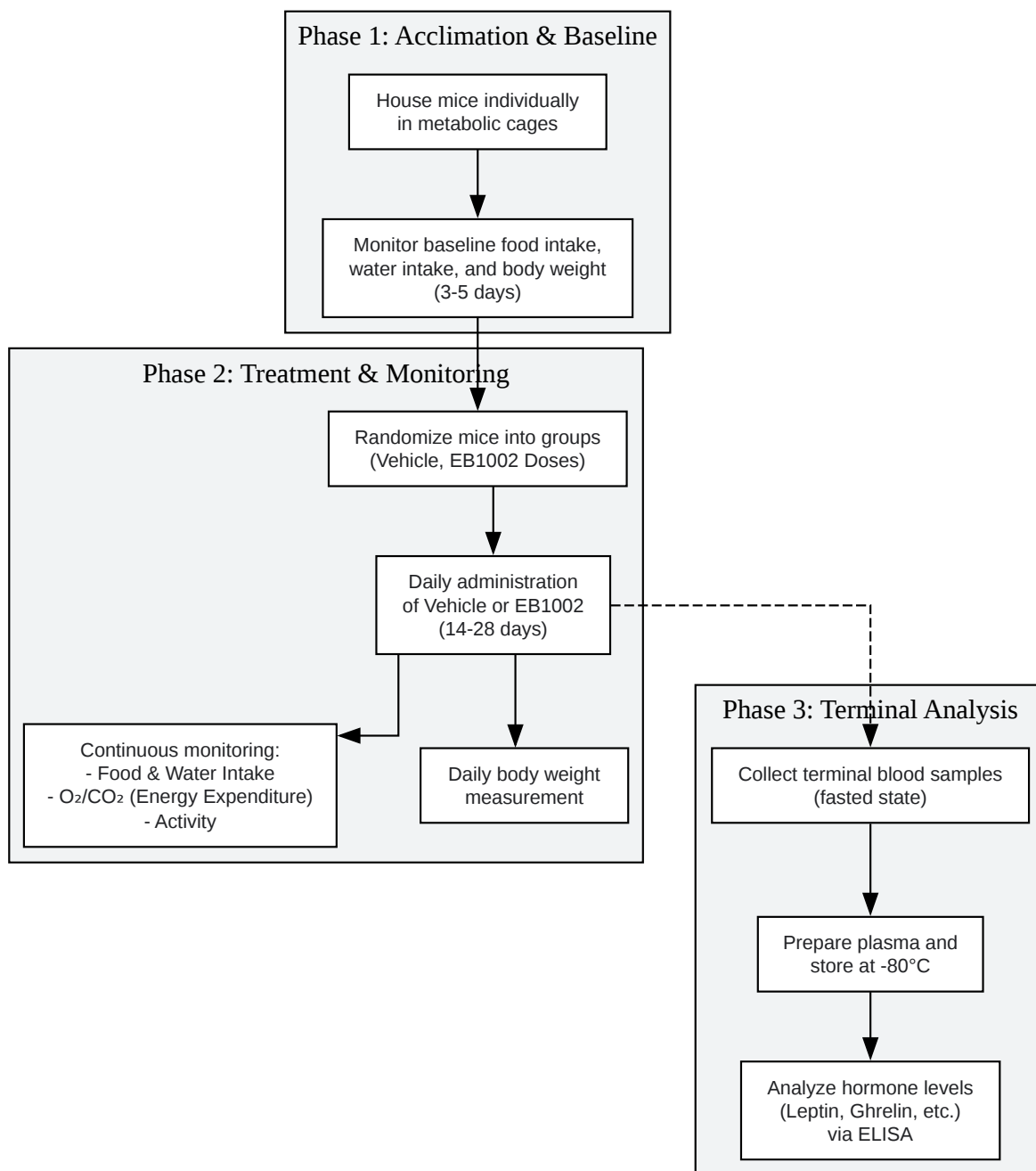
Treatment Group	Avg. Energy Expenditure (kcal/hr/kg) ± SEM	Avg. RER (VCO ₂ /VO ₂) ± SEM
Vehicle Control	12.3 ± 0.8	0.88 ± 0.02
EB1002 (5 mg/kg)	14.8 ± 0.9	0.81 ± 0.03
p < 0.05 vs. Vehicle Control		

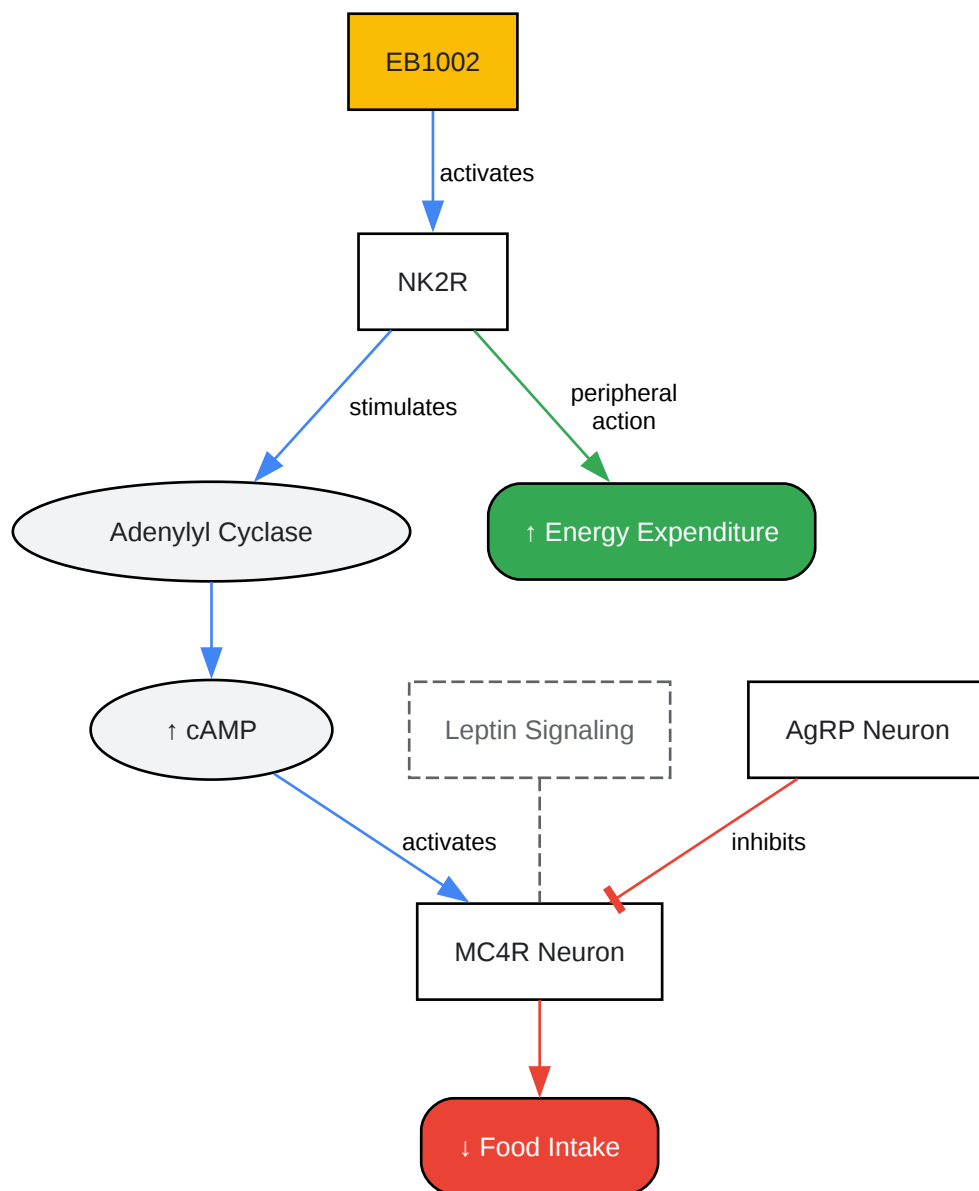
Table 3: Fasting Plasma Hormone Levels (Day 14)

Treatment Group	Leptin (ng/mL) ± SEM	Active Ghrelin (pg/mL) ± SEM
Vehicle Control	25.4 ± 3.1	85.2 ± 9.3
EB1002 (5 mg/kg)	15.1 ± 2.5*	81.5 ± 8.7
p < 0.05 vs. Vehicle Control		

Visualizations

Diagrams are essential for visualizing complex biological pathways and experimental designs.





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